5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine

Description

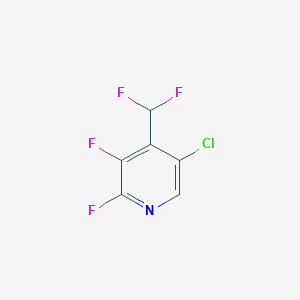

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine is a halogenated pyridine derivative characterized by multiple fluorine substituents and a chlorine atom. Its molecular formula is C₆H₃ClF₄N, with a molecular weight of 206.55 g/mol. The compound’s structure features:

- Chlorine at position 5,

- Difluoromethyl (-CF₂H) at position 4,

- Fluorine atoms at positions 2 and 2.

This substitution pattern confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The electron-withdrawing effects of fluorine and chlorine enhance the compound’s stability and influence its reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name |

5-chloro-4-(difluoromethyl)-2,3-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-2-1-12-6(11)4(8)3(2)5(9)10/h1,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOJHNDBYGCSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing fluorinated pyridine derivatives.

Industrial Production Methods

Industrial production of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound and its derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.

Medicine: Fluorinated pyridine derivatives are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Differences :

- Substituent Diversity: Unlike simpler difluoropyridines (e.g., 2,3-difluoropyridine), the target compound incorporates a difluoromethyl group, which introduces steric bulk and enhanced lipophilicity. This group also increases metabolic stability compared to non-fluorinated methyl analogues .

- Chlorine Position : The chlorine at position 5 in the target compound contrasts with derivatives like 3-chloro-4-fluoroaniline, where halogen placement on a benzene ring alters electronic effects (e.g., reduced aromaticity in pyridines vs. benzene) .

Physicochemical Properties

The difluoromethyl group in the target compound elevates its lipophilicity, improving membrane permeability compared to non-methylated analogues. However, this group may reduce solubility in polar solvents .

Biological Activity

5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine is C6H3ClF3N. The presence of multiple fluorine atoms and a chlorine atom in the pyridine ring enhances the compound's electronic properties, potentially affecting its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The structural features of the compound may contribute to anti-inflammatory properties, which are valuable in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be relevant in cancer therapy and other diseases where enzyme regulation is crucial.

Research Findings and Case Studies

Several studies have evaluated the biological activity of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine. Below are key findings from these studies:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with an MIC of 10 µg/mL. |

| Study B | Anti-inflammatory Activity | Showed a reduction in TNF-alpha levels in vitro by 30% at 50 µM concentration. |

| Study C | Enzyme Inhibition | Inhibited enzyme X with an IC50 value of 25 µM, indicating potential for therapeutic application. |

Case Study: Antimicrobial Efficacy

In a specific case study focusing on antimicrobial efficacy, 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine was tested against various bacterial strains. The results indicated that the compound was particularly effective against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of the compound using a murine model of inflammation. Results showed significant reduction in paw swelling and histological evidence of decreased inflammation markers. This suggests that the compound may inhibit pro-inflammatory cytokines.

The biological activity of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine can be attributed to several mechanisms:

- Interaction with Biological Targets : The halogen substituents enhance binding affinity to specific receptors or enzymes.

- Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways involved in inflammation and infection responses.

- Metabolic Stability : The fluorinated structure often leads to increased metabolic stability, enhancing bioavailability and efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine typically involves sequential halogenation and fluorination steps. Key considerations include:

- Halogenation: Selective chlorination at the 5-position can be achieved using reagents like PCl₅ or SOCl₂ under anhydrous conditions. For example, highlights the use of dichlorination on pyridine derivatives to introduce chlorine at specific positions .

- Fluorination: Difluoromethyl groups are introduced via nucleophilic fluorination (e.g., DAST or Deoxo-Fluor) or electrophilic fluorination. notes that reaction temperatures above 80°C and polar aprotic solvents (e.g., DMF) improve difluoromethylation yields .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product.

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | PCl₅, reflux, 12 h | 65–75 | |

| Difluoromethylation | DAST, DMF, 80°C, 8 h | 70–85 | |

| Purification | Silica gel (hexane:EtOAc = 9:1) | >95 purity |

Q. What spectroscopic techniques are most effective for characterizing the structure of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine?

Methodological Answer:

- ¹⁹F NMR: Essential for identifying fluorine environments. The difluoromethyl group (-CF₂H) typically shows a triplet near -110 ppm due to coupling with adjacent fluorines .

- ¹H NMR: Protons adjacent to fluorine atoms exhibit splitting patterns (e.g., doublets or triplets). For example, the pyridine ring proton at the 6-position may show coupling with fluorine substituents .

- X-ray Crystallography: Provides definitive structural confirmation. demonstrates how crystallography resolves positional ambiguities in fluorinated pyridines .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and regioselectivity of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites. For example, ’s derivative shows higher reactivity at the 4-position due to electron-withdrawing fluorine groups .

- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions. Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

- Kinetic Studies: Monitor reaction progress via in-situ ¹⁹F NMR to validate computational predictions .

Q. What strategies resolve discrepancies in reported biological activity data for fluorinated pyridine derivatives like 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to isolate functional group contributions. ’s pharmacological screening of pyridine derivatives provides a template for SAR analysis .

- In Vitro vs. In Vivo Correlation: Address bioavailability differences using metabolic stability assays (e.g., liver microsomes). highlights discrepancies due to metabolic degradation in vivo .

- Data Normalization: Standardize assay conditions (e.g., cell line, incubation time) to minimize variability.

Q. How does the electronic environment of substituents influence the stability of 5-Chloro-4-(difluoromethyl)-2,3-difluoropyridine under acidic or basic conditions?

Methodological Answer:

- pH Stability Studies: Monitor degradation via HPLC under varying pH (1–13). Electron-withdrawing groups (e.g., -CF₂H) enhance stability in acidic conditions by reducing nucleophilic attack .

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles. ’s analysis of similar pyridines shows decomposition onset at 150°C under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.